molecular formula C18H21N7O4 B1666474 AB-Meca CAS No. 152918-26-8

AB-Meca

Cat. No.: B1666474
CAS No.: 152918-26-8
M. Wt: 399.4 g/mol
InChI Key: LDYMCRRFCMRFKB-MOROJQBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

AB-Meca plays a crucial role in biochemical reactions by selectively binding to the adenosine A3 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes. This compound interacts with several enzymes, proteins, and other biomolecules, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinases. The binding of this compound to the adenosine A3 receptor inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. Additionally, this compound activates phospholipase C, resulting in the production of inositol triphosphate and diacylglycerol, which are important secondary messengers in cellular signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6. This anti-inflammatory effect is mediated through the activation of the adenosine A3 receptor, which leads to the suppression of nuclear factor-kappa B signaling pathways. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the adenosine A3 receptor, which triggers a cascade of intracellular signaling events. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G proteins. This activation results in the inhibition of adenylate cyclase and the activation of phospholipase C. The downstream effects of these signaling events include changes in cyclic adenosine monophosphate levels, calcium mobilization, and the activation of protein kinase C. Additionally, this compound modulates gene expression by influencing transcription factors, such as nuclear factor-kappa B and activator protein-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that this compound is relatively stable at physiological pH and temperature, but it can degrade over time in the presence of certain enzymes. Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-proliferative effects in various cell types. Prolonged exposure may also lead to desensitization of the adenosine A3 receptor, resulting in reduced efficacy of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and cardioprotective effects without significant toxicity. At higher doses, this compound can induce adverse effects, such as hypotension and bradycardia, due to its potent agonistic activity on the adenosine A3 receptor. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to adenosine metabolism and signal transduction. It interacts with enzymes such as adenosine deaminase and adenosine kinase, which are involved in the regulation of adenosine levels in cells. This compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins and chaperones, which influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the adenosine A3 receptor on the cell membrane. Additionally, this compound can be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects. The targeting of this compound to specific subcellular compartments is influenced by post-translational modifications and the presence of targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine involves several key steps:

    Formation of the Ribofuranosyl Moiety: The ribofuranosyl group is introduced through a glycosylation reaction.

    Aminobenzylation: The introduction of the 4-aminobenzyl group is achieved via a nucleophilic substitution reaction.

    Methylcarbonylation: The methylcarbonyl group is added through an acylation reaction.

Industrial Production Methods: Industrial production of N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine can undergo oxidation reactions, particularly at the aminobenzyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the binding and activity of adenosine receptors.

    Biology: Investigates the role of adenosine receptors in various biological processes, including inflammation and immune response.

    Medicine: Explores potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic tools and pharmaceutical formulations

Comparison with Similar Compounds

N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine is unique due to its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:

N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine stands out for its specific applications in research and potential therapeutic uses.

Properties

IUPAC Name

(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYMCRRFCMRFKB-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415501
Record name 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152918-26-8
Record name 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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